![molecular formula C12H11N5 B1385046 6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine CAS No. 887405-44-9](/img/structure/B1385046.png)

6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine

Descripción general

Descripción

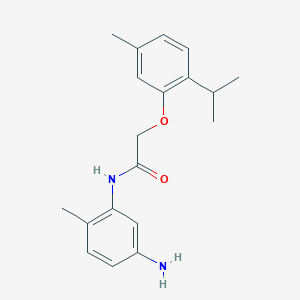

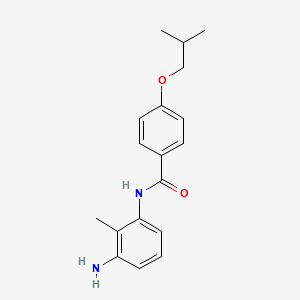

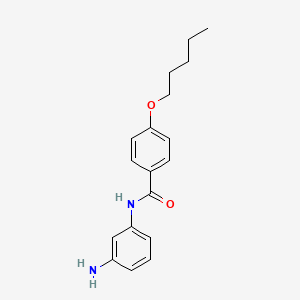

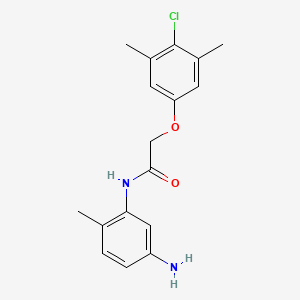

6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine is a biochemical compound with the molecular formula C12H11N5 and a molecular weight of 225.25 . It is used for proteomics research .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating . This method is known to produce libraries based on fused 2-substituted imidazo[4,5-b]pyridines in moderate to good yields .Molecular Structure Analysis

The imidazopyridines, including this compound, comprise an imidazole ring fused with a pyridine moiety . They are known to play a crucial role in numerous disease conditions due to their structural resemblance to purines .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate studies the crystal structure of a related imidazo[4,5-b]pyridine derivative, focusing on the angles and conformations within the molecule. This research provides insights into the molecular geometry of similar compounds, which is crucial for understanding their chemical and biological properties (Hjouji et al., 2016).

Synthesis and Functionalization

- Synthesis of Novel 1,2,3‐Triazole/Isoxazole‐Functionalized Imidazo[4,5‐b]pyridin‐2(3H)‐one Derivatives demonstrates the preparation of novel derivatives starting from pyridin-2(1H)-one. This process involves several chemical reactions and results in compounds with potential antimicrobial and anticancer activity, showcasing the versatility of imidazo[4,5-b]pyridine derivatives in synthesizing bioactive molecules (Banda et al., 2016).

Corrosion Inhibition

- Chemical, Electrochemical, Quantum, and Surface Analysis Evaluation on the Inhibition Performance of Novel Imidazo[4,5-b] Pyridine Derivatives explores the use of imidazo[4,5-b]pyridine derivatives as inhibitors against mild steel corrosion. This research highlights the compound's effectiveness in protecting industrial materials, contributing to the field of corrosion science (Saady et al., 2021).

Anticancer and Antimicrobial Properties

- Synthesis of Potential Anticancer Agents: Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines indicates that some imidazo[4,5-b]pyridine derivatives have been evaluated for their anticancer properties, providing a foundation for future drug development (Temple et al., 1987).

- Synthesis of 3H-imidazo[4,5-b] pyridine with Evaluation of Their Anticancer and Antimicrobial Activity details the synthesis of 6-bromo-2-(substituted)-3 H -imidazo[4,5-b]pyridine derivatives, noting their promising anticancer and antimicrobial activities. This underscores the therapeutic potential of these compounds (Shelke et al., 2017).

Molecular Structure and Interaction Studies

- Crystal Structure and Hirshfeld Surface Analysis of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine discusses the molecular structure and interactions within crystals of a related compound, which can inform the understanding of similar imidazo[4,5-b]pyridine derivatives (Bourichi et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to interact with various biological targets, such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It’s known that the compound is synthesized through a series of reactions involving halogenated derivatives under conditions of phase transfer catalysis solid–liquid (ctp), resulting in the isolation of the expected regioisomers compounds .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been associated with the activation of nf-kappab through the process of phosphorylation .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been associated with antimicrobial features .

Propiedades

IUPAC Name |

(2-phenyl-1H-imidazo[4,5-b]pyridin-6-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-17-9-6-10-12(14-7-9)16-11(15-10)8-4-2-1-3-5-8/h1-7,17H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQIIOZYMHNVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1384973.png)